1,4-Dithiacycloundecane-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiacycloundecane-5,11-dione is a chemical compound characterized by a unique structure that includes two sulfur atoms and two ketone groups within an eleven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiacycloundecane-5,11-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate dithiol precursors under controlled conditions. For instance, the reaction of 1,4-dithiane-2,5-diol with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dithiacycloundecane-5,11-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,4-Dithiacycloundecane-5,11-dione involves its interaction with molecular targets through its sulfur and ketone groups. These functional groups can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s ability to undergo nucleophilic substitution also allows it to modify other molecules, making it useful in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane-2,5-diol: A precursor in the synthesis of 1,4-Dithiacycloundecane-5,11-dione.
Cyclohexane-1,3-dione: Another cyclic diketone with different reactivity.
1,3-Dithiane: A sulfur-containing compound with similar chemical properties.
Uniqueness
This compound is unique due to its eleven-membered ring structure, which imparts distinct chemical properties compared to smaller cyclic compounds. Its combination of sulfur and ketone groups allows for versatile reactivity, making it valuable in various applications .
Properties
CAS No. |
89863-24-1 |
---|---|
Molecular Formula |
C9H14O2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
1,4-dithiacycloundecane-5,11-dione |
InChI |
InChI=1S/C9H14O2S2/c10-8-4-2-1-3-5-9(11)13-7-6-12-8/h1-7H2 |
InChI Key |
IGNOFGPZTCETQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)SCCSC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.